molecular formula C7H3BrClNO B1289081 5-Bromo-3-chlorobenzo[d]isoxazole CAS No. 401567-43-9

5-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B1289081
CAS No.: 401567-43-9
M. Wt: 232.46 g/mol
InChI Key: NJAYXZTVKFOBCT-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorobenzo[d]isoxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Properties and Tautomerism

    • Isoxazole derivatives, such as 5-Bromo-3-chlorobenzo[d]isoxazole, exhibit tautomerism. For instance, 5-hydroxyisoxazoles exist in different tautomeric forms depending on the solvent and phase. Such understanding is essential for predicting their chemical behavior and applications in various fields (Boulton & Katritzky, 1961).
  • Biological Activity

    • Some isoxazole derivatives, including those with bromo and chloro substituents, have been synthesized and screened for antimicrobial and antitubercular activities. This indicates the potential of this compound in pharmaceutical research (Popat, Nimavat, Kachhadia, & Joshi, 2004).
  • Synthesis and Material Science

    • The compound's synthesis from halogenoximes and its potential as a building block for creating various fluorinated isoxazole derivatives are significant. These derivatives are useful in material science and pharmaceuticals (Chalyk et al., 2019).
  • Catalysis and Organic Synthesis

    • Isoxazole derivatives are crucial in organic synthesis, serving as building blocks for creating complex molecules. Their reactivity and properties make them valuable in developing new synthetic methods (da Silva et al., 2018).
  • Pharmacological Applications

    • Specific isoxazole derivatives, like those containing bromo and chloro groups, have shown potential in pharmacological studies, particularly as anti-cancer agents. Their efficacy in inhibiting cancer cell growth in various cell lines highlights their importance in medicinal chemistry research (Das et al., 2015).
  • Drug-Receptor Interactions

    • Isoxazole scaffolds, including bromo and chloro substituted derivatives, have been studied for their interactions with various cancer cell lines. This research provides insights into the development of new therapeutic agents based on isoxazole structures (Harshita, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Properties

IUPAC Name

5-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYXZTVKFOBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621762
Record name 5-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-43-9
Record name 5-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloro-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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